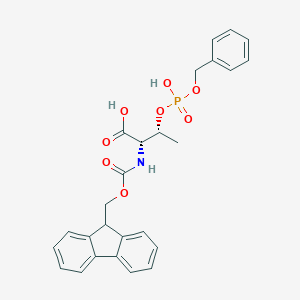

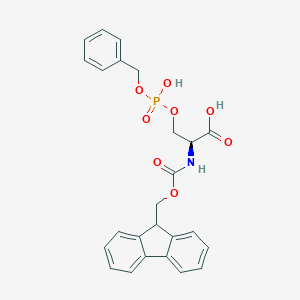

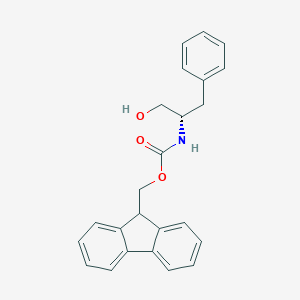

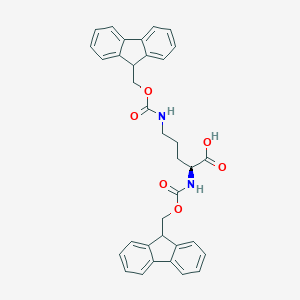

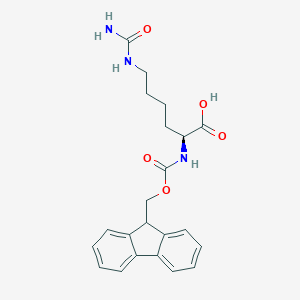

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .Chemical Reactions Analysis

This compound is used for preparing stapled peptides by ring closing metathesis . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. More detailed information about its physical and chemical properties is not available in the search results.科学的研究の応用

Biosynthesis and Industrial Importance of Phenolic Compounds

Phenolic compounds, like Syringic acid (SA), demonstrate a wide range of therapeutic applications due to their strong antioxidant activity, which may confer beneficial effects for human health. Such compounds are synthesized via the shikimic acid pathway in plants and have significant biomedical and industrial applications including bioremediation, photocatalytic ozonation, and laccase-based catalysis (Cheemanapalli et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the effects of carboxylic acids on microbial inhibitors is crucial for metabolic engineering strategies aimed at improving industrial performance. Carboxylic acids, such as hexanoic and lauric acids, impact E. coli and S. cerevisiae by damaging the cell membrane and decreasing the microbial internal pH, highlighting the importance of engineering robust strains for industrial applications (Jarboe et al., 2013).

Role of β-Alanine in Plants

β-Alanine, a non-proteinogenic amino acid, plays a unique role in plants, such as being involved in the synthesis of pantothenate (vitamin B5), lignin biosynthesis, and acting as an osmoprotective compound. Understanding its biosynthesis, metabolism, and role can inform research on analogous compounds and their potential applications in biotechnology and agriculture (Parthasarathy et al., 2019).

Functionalization of Quantum Dots with Amino Acids

The functionalization of carbon-based quantum dots with amino acids can enhance their electronic and optical properties, making them suitable for a variety of applications including sensors and energy storage systems. This demonstrates the versatility of amino acids in nanotechnology and materials science, potentially relevant to the compound of interest (Ravi et al., 2021).

TOAC in Peptide Studies

The paramagnetic amino acid TOAC has applications in studying peptides' backbone dynamics and secondary structure, utilizing techniques like EPR spectroscopy and NMR. This highlights the utility of amino acid derivatives in biochemical research, particularly in understanding peptide-protein interactions (Schreier et al., 2012).

Safety And Hazards

特性

IUPAC Name |

(2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZUCXPETVPQIB-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427177 |

Source

|

| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |

CAS RN |

201485-17-8 |

Source

|

| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。